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Compound of Interest
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The second step of searches yielded some valuable information. I found references to the anti-

mycobacterial activity of Lariatin A and its MIC values against M. smegmatis and M.

tuberculosis. I also found information on other inhibitors of the mycobacterial ClpP1P2

complex, such as bortezomib and oxathiazol-2-ones, which will be useful for the "Alternatives"

section. The search also provided context on the mechanism of action of lassomycin, another

peptide that targets ClpC1.

However, I am still lacking specific, detailed experimental protocols for the BRET, casein

degradation, and CETSA assays as applied to Lariatin A and mycobacterial ClpC1P2. While I

have the general principles, the "Experimental Protocols" section requires a step-by-step

methodology. Furthermore, I have not yet found specific quantitative data (EC50/IC50) for

Lariatin A from these different target engagement assays. The MIC values are for bacterial

growth inhibition, which is a downstream effect and not a direct measure of target engagement.

Therefore, I need to refine my search to look for publications that specifically detail these

experimental methods and report the direct biochemical or biophysical validation of Lariatin A
binding to its target.The latest search has been very fruitful. I have found detailed protocols for

the casein degradation assay using purified M. tuberculosis ClpC1P1P2, including typical

concentrations of enzymes and substrates. I have also found general protocols for NanoBRET

and CETSA assays, which can be adapted to the specific target. Crucially, I have found a paper

on lassomycin that details an ATPase activity assay for ClpC1 and mentions a Kd of 0.41 µM

for lassomycin's activation of ClpC1 ATPase, providing a key piece of quantitative data for a

related compound. I also found more information on other ClpC1P2 inhibitors like cyclomarin,
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rufomycin, and ecumicin, along with their binding affinities and MIC values, which will be

excellent for the comparison table.

However, I am still missing specific quantitative data (EC50/IC50 or Kd) for Lariatin A from

direct target engagement assays like BRET, a direct casein degradation inhibition assay, or

CETSA. The information found so far for Lariatin A is primarily its MIC value, which reflects

overall antibacterial activity, not direct target engagement. While I have protocols for the

assays, applying them to Lariatin A and presenting specific data is a core requirement.

Therefore, the next step will be to search for publications that have specifically measured the

binding or inhibition potency of Lariatin A on the mycobacterial ClpC1P2 complex using these

biochemical or biophysical methods. I will also start structuring the gathered information into

the required format.## Validating Lariatin A's Target Engagement in Mycobacteria: A

Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Lariatin A, a lasso peptide, has emerged as a promising candidate for anti-mycobacterial

therapy due to its potent activity against Mycobacterium tuberculosis. Its mechanism of action

is attributed to the engagement and inhibition of the ClpC1:ClpP1P2 protease complex, a

crucial component of protein homeostasis in mycobacteria. This guide provides a comparative

analysis of experimental methodologies to validate the target engagement of Lariatin A,

offering detailed protocols, supporting data, and a comparison with other known inhibitors of

the ClpC1P2 complex.

Methods for Target Engagement Validation
Validating that a compound interacts with its intended molecular target within the complex

environment of a living cell is a critical step in drug development. For Lariatin A, several robust

methods can be employed to confirm its engagement with the ClpC1P2 protease. This guide

focuses on three distinct and complementary approaches:

Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that

measures protein-protein interactions in live cells. In this context, it can be adapted to

monitor the disruption of the ClpC1 and ClpP2 interaction upon Lariatin A binding.
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Casein Degradation Assay: A classic in vitro biochemical assay that directly measures the

proteolytic activity of the purified ClpC1P2 complex and its inhibition by a compound.

Cellular Thermal Shift Assay (CETSA): A method that assesses target engagement in cells or

cell lysates by measuring the change in the thermal stability of the target protein upon ligand

binding.

**Comparative Analysis of Validation Methods
The following table summarizes the key features and performance metrics of the

aforementioned assays in the context of validating Lariatin A's target engagement.
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Method Principle Advantages Disadvantages
Lariatin A
Performance
Data

Bioluminescence

Resonance

Energy Transfer

(BRET)

Measures energy

transfer between

a luciferase-

tagged ClpC1

(donor) and a

fluorescently-

tagged ClpP2

(acceptor) in live

mycobacteria.

Lariatin A binding

to ClpC1 is

expected to alter

the complex,

leading to a

change in BRET

signal.

- Real-time

analysis in a

physiologically

relevant context.-

High sensitivity.

- Requires

genetic

modification of

the target

proteins.- Indirect

measurement of

binding.

Specific EC50

data for Lariatin

A in a ClpC1P2

BRET assay is

not yet publicly

available.

Casein

Degradation

Assay

Monitors the

breakdown of a

fluorescently

labeled casein

substrate by the

purified

ClpC1P1P2

enzymatic

complex.

Inhibition of this

activity indicates

direct

engagement of

the protease by

the compound.

- Direct

measurement of

enzymatic

inhibition.- Allows

for detailed

kinetic analysis.

- In vitro assay

may not fully

reflect the

cellular

environment.-

Requires

purification of

active protein

complex.

Specific IC50

data for Lariatin

A in a casein

degradation

assay is not yet

publicly

available.

However, the

related lasso

peptide,

lassomycin,

which also

targets ClpC1,

has a reported

apparent Kd of

0.41 µM for

activation of
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ClpC1 ATPase

activity[1].

Cellular Thermal

Shift Assay

(CETSA)

Based on the

principle that

ligand binding

alters the thermal

stability of a

protein. Changes

in the melting

temperature of

ClpC1 in the

presence of

Lariatin A in

mycobacterial

lysates or intact

cells confirm

engagement.

- Label-free

method.- Can be

performed in cell

lysates or intact

cells, providing a

more

physiological

context than in

vitro assays.

- May have lower

throughput than

other methods.-

Requires a

specific antibody

for detection of

the target

protein.

Specific thermal

shift data for

Lariatin A is not

yet publicly

available.

Alternative Inhibitors of Mycobacterial ClpC1P2
Several other compounds have been identified as inhibitors of the mycobacterial ClpC1P2

complex, providing valuable benchmarks for comparison with Lariatin A.
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Compound Class
Mechanism of
Action

Reported Affinity
(KD) / Potency
(MIC)

Lassomycin Lasso Peptide

Binds to the N-

terminal domain of

ClpC1, stimulating

ATPase activity while

uncoupling it from

proteolysis.[1][2]

Kd: 0.41 µM

(apparent, for ATPase

activation)[1]; MIC:

<0.004 to 1.66 µM

against M.

tuberculosis[3]

Cyclomarin A Cyclic Peptide

Interacts with the N-

terminal domain of

ClpC1.

KD: 3.1 nM[4]; MIC:

0.094 µM against M.

tuberculosis[4]

Rufomycin I Cyclic Peptide
Targets the N-terminal

domain of ClpC1.

KD: 86.6 nM[4]; MIC:

0.02 µM against M.

tuberculosis[4]

Ecumicin Cyclic Peptide

Binds to the N-

terminal domain of

ClpC1.

-

Bortezomib
Dipeptidyl Boronic

Acid

Inhibits the proteolytic

activity of the

ClpP1P2 component.

-

Oxathiazol-2-ones Small Molecule

Act as suicide-

substrate inhibitors of

the ClpP1P2

protease.

-

Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their

implementation in the laboratory.

NanoBRET™ Target Engagement Assay in
Mycobacterium smegmatis
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This protocol is adapted from standard NanoBRET™ protocols and would require optimization

for mycobacteria.

Objective: To measure the interaction of Lariatin A with ClpC1 in live M. smegmatis cells.

Strain Preparation Assay Procedure

Generate Plasmids:
- ClpC1-NanoLuc®
- HaloTag®-ClpP2

Electroporate into
M. smegmatis

Culture engineered
strain

Incubate with
HaloTag® NanoBRET™ 618 Ligand

Add Lariatin A
(dose-response)

Add Nano-Glo®
Substrate

Measure Donor (460nm)
& Acceptor (618nm)

emissions
analysis

Calculate
BRET Ratio

Click to download full resolution via product page

BRET Experimental Workflow

Methodology:

Vector Construction:

Clone the M. tuberculosisclpC1 gene into a suitable mycobacterial expression vector to

create a fusion with NanoLuc® luciferase at either the N- or C-terminus.

Similarly, clone the clpP2 gene into a compatible vector to create a fusion with HaloTag®

protein.

Strain Generation:

Co-transform the ClpC1-NanoLuc® and HaloTag®-ClpP2 expression vectors into M.

smegmatis mc²155.

Select for transformants and verify the expression of the fusion proteins by Western blot.

Assay Preparation:

Grow the engineered M. smegmatis strain in an appropriate medium (e.g., 7H9 broth

supplemented with ADC and antibiotics) to mid-log phase.
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Harvest the cells by centrifugation and resuspend them in an assay buffer (e.g., PBS with

0.1% Tween-80).

Labeling and Treatment:

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a pre-determined

optimal concentration and incubate according to the manufacturer's protocol to allow for

cell penetration and labeling of the HaloTag®-ClpP2 fusion.

Dispense the labeled cells into a white, 96-well assay plate.

Add serial dilutions of Lariatin A to the wells and incubate for a defined period to allow for

target engagement.

Signal Detection:

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's

instructions.

Add the substrate to each well.

Immediately measure the luminescence at 460 nm (donor emission) and 618 nm

(acceptor emission) using a plate reader equipped with appropriate filters.

Data Analysis:

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor

emission signal.

Plot the BRET ratio against the Lariatin A concentration and fit the data to a dose-

response curve to determine the EC50.

In Vitro Casein Degradation Assay
This protocol is based on established methods for measuring the activity of the mycobacterial

ClpC1P1P2 complex.[5][6][7]
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Objective: To determine the inhibitory effect of Lariatin A on the proteolytic activity of purified

M. tuberculosis ClpC1P1P2.

Reaction Components

Assay Procedure

Purified ClpC1

Combine ClpC1, ClpP1P2,
Lariatin A, and ATP

Purified ClpP1P2 FITC-Casein
(Substrate)

Lariatin A
(Inhibitor) ATP

Pre-incubate

Add FITC-Casein
to initiate reaction

Monitor fluorescence increase
(Ex: 492nm, Em: 518nm)

over time

Determine IC50

Calculate initial rates

Click to download full resolution via product page

Casein Degradation Assay Workflow

Methodology:

Protein Purification:
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Express and purify recombinant M. tuberculosis ClpC1, ClpP1, and ClpP2 proteins from E.

coli.

Reconstitute the active ClpP1P2 complex.

Reaction Setup:

Prepare a reaction buffer (e.g., 20 mM phosphate buffer, pH 7.6, 100 mM KCl, 5%

glycerol).

In a 96-well black plate, set up reactions containing ClpC1 (e.g., 500-700 nM hexamer),

ClpP1P2 (e.g., 150-200 nM tetradecamer), and Mg-ATP (e.g., 2 mM).[6]

Add serial dilutions of Lariatin A to the wells.

Assay Execution:

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period.

Initiate the reaction by adding FITC-labeled casein (e.g., 1-1.2 µM).[6]

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of

492 nm and an emission wavelength of 518 nm using a fluorescence plate reader.[6]

Data Analysis:

Calculate the initial rate of casein degradation for each Lariatin A concentration.

Plot the initial rates against the logarithm of the Lariatin A concentration and fit the data to

a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for CETSA that should be optimized for the specific target and

cell type.

Objective: To demonstrate the binding of Lariatin A to ClpC1 in M. smegmatis lysates by

measuring changes in its thermal stability.
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Sample Preparation

Thermal Challenge

Analysis

Culture M. smegmatis

Harvest cells and
prepare lysate

Treat lysate with Lariatin A
or vehicle control

Aliquot treated lysate

Heat aliquots at a
range of temperatures

Cool on ice

Centrifuge to pellet
aggregated proteins

Collect supernatant
(soluble fraction)

Detect soluble ClpC1
(e.g., Western Blot)

Quantify band intensities

Determine Thermal Shift

Plot % soluble ClpC1
vs. Temperature

Click to download full resolution via product page

CETSA Experimental Workflow
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Methodology:

Lysate Preparation:

Grow M. smegmatis to mid-log phase and harvest the cells.

Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the

cells using a bead beater or sonicator.

Clarify the lysate by centrifugation to remove cell debris.

Compound Treatment:

Divide the lysate into two aliquots: one for treatment with Lariatin A at a saturating

concentration and one for a vehicle control (e.g., DMSO).

Incubate the lysates with the compound or vehicle for a defined period at room

temperature.

Thermal Challenge:

Aliquot the treated lysates into PCR tubes for each temperature point in a planned

gradient (e.g., from 37°C to 70°C).

Heat the aliquots for a set time (e.g., 3 minutes) in a thermal cycler, followed by a cooling

step (e.g., 3 minutes at 4°C).

Analysis of Soluble Fraction:

Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated

proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble ClpC1 in each sample by Western blot using a ClpC1-

specific antibody.

Data Interpretation:
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Quantify the band intensities from the Western blot.

Plot the percentage of soluble ClpC1 relative to the unheated control against the

temperature for both the Lariatin A-treated and vehicle-treated samples.

A shift in the melting curve to a higher temperature in the presence of Lariatin A indicates

target stabilization and thus, target engagement.

Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For Lariatin A,

a multi-pronged approach utilizing live-cell assays like BRET, direct enzymatic assays such as

the casein degradation assay, and in-lysate/in-cell biophysical methods like CETSA provides a

comprehensive picture of its interaction with the mycobacterial ClpC1P2 complex. While

specific quantitative data for Lariatin A in these direct target engagement assays is still

emerging, the provided protocols and comparative data for other ClpC1P2 inhibitors offer a

robust framework for researchers to rigorously validate Lariatin A's mechanism of action and

advance its development as a novel anti-tubercular agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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